N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide
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Description
“N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a 1,4-dithiepan-6-yl group, which is a sulfur-containing heterocycle, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the adamantane core, the 1,4-dithiepan-6-yl group, and the carboxamide group. The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates . The synthesis of 1,4-dithiepan-6-yl derivatives could potentially involve cyclization reactions .Molecular Structure Analysis
The adamantane core of the molecule is a rigid, cage-like structure that is highly symmetrical . The 1,4-dithiepan-6-yl group is a five-membered ring containing two sulfur atoms. The carboxamide group consists of a carbonyl (C=O) group and an amine (NH2) group.Chemical Reactions Analysis
Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Adamantane itself is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons .Future Directions
The study of adamantane derivatives and other diamondoids is a rapidly growing field with potential applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, with its combination of an adamantane core, a sulfur-containing heterocycle, and a carboxamide group, could potentially have interesting properties worthy of further investigation.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S2/c19-15(18-9-17(20)10-21-1-2-22-11-17)16-6-12-3-13(7-16)5-14(4-12)8-16/h12-14,20H,1-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTHKBYLSCGLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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